Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 g/mol This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chlorophenyl group, an amino group, and an isopropyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by the introduction of an amino group and esterification with isopropyl alcohol. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane. The process may involve multiple steps, including condensation, cyclization, and esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives .
Scientific Research Applications
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group and chlorophenyl group can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of target proteins. This can lead to inhibition or activation of the target, depending on the specific pathway involved. The thiophene ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a different position of the chlorine atom.
Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. The combination of the amino group, chlorophenyl group, and thiophene ring provides a versatile scaffold for various chemical reactions and interactions with biological targets .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENUCTHHQYTCHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976794 |
Source
|
Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-15-3 |
Source
|
Record name | Propan-2-yl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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